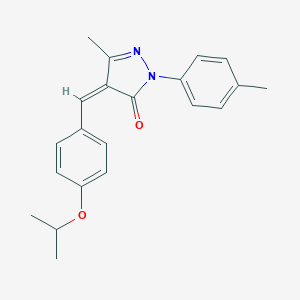![molecular formula C25H21ClN4O3S B308387 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol CAS No. 6378-18-3](/img/structure/B308387.png)
4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol, also known as CMETB, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol is not fully understood. However, it has been suggested that it may act through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to have neuroprotective effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol in lab experiments is its potential as a therapeutic target for various diseases. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol. One area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways may provide insights into its potential therapeutic applications. Finally, studies on the safety and toxicity of this compound are needed to determine its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and to determine its suitability as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-ethoxyphenol and sodium hydroxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol has been shown to have potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
6378-18-3 |
|---|---|
Fórmula molecular |
C25H21ClN4O3S |
Peso molecular |
493 g/mol |
Nombre IUPAC |
4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C25H21ClN4O3S/c1-2-32-21-13-15(11-12-20(21)31)23-27-19-10-6-4-8-17(19)22-24(33-23)28-25(30-29-22)34-14-16-7-3-5-9-18(16)26/h3-13,23,27,31H,2,14H2,1H3 |
Clave InChI |
YBVSXUAUOWUVJR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B308304.png)
![3-Thiophenecarbaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308305.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-(acetyloxy)phenyl acetate](/img/structure/B308307.png)
![(6E)-4-chloro-2-methoxy-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308308.png)

![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308318.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)

![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)